molecular formula C8H15ClN2O2 B12518556 1-(3-Carboxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride CAS No. 805228-35-7

1-(3-Carboxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride

Cat. No.: B12518556
CAS No.: 805228-35-7
M. Wt: 206.67 g/mol
InChI Key: TXPRSGNQNRBUTP-UHFFFAOYSA-N
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Description

Applications in Advanced Materials

  • Catalysis : Serves as a solvent-stabilizing agent in transition-metal-catalyzed reactions.
  • Electrolytes : Carboxylate coordination improves ion mobility in battery electrolytes.
  • Drug delivery : Functionalization with bioactive molecules via carboxyl coupling is under investigation.

Properties

CAS No.

805228-35-7

Molecular Formula

C8H15ClN2O2

Molecular Weight

206.67 g/mol

IUPAC Name

4-(3-methyl-1,2-dihydroimidazol-1-ium-1-yl)butanoic acid;chloride

InChI

InChI=1S/C8H14N2O2.ClH/c1-9-5-6-10(7-9)4-2-3-8(11)12;/h5-6H,2-4,7H2,1H3,(H,11,12);1H

InChI Key

TXPRSGNQNRBUTP-UHFFFAOYSA-N

Canonical SMILES

CN1C[NH+](C=C1)CCCC(=O)O.[Cl-]

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

  • Reactants : GABA (20 mmol), glyoxal (40% aqueous, 10 mmol), formaldehyde (37% aqueous, 10 mmol).
  • Temperature : 95°C for 2 hours under solvent-free conditions.
  • Workup : Precipitation with methanol and diethyl ether yields the product as a tan solid (87% yield).

The reaction proceeds via imidazole ring formation, where GABA’s amine group condenses with carbonyl groups from glyoxal and formaldehyde. The carboxypropyl side chain originates from GABA’s four-carbon backbone.

Sustainability Metrics

Parameter Value
E-factor 9.34
EcoScale Score 80/100
Atom Economy 89%
Reaction Mass Efficiency 76%

This method outperforms traditional routes in green chemistry metrics, attributed to its aqueous solvent system and high atom utilization.

Quaternization of 1-Methylimidazole

Quaternization of 1-methylimidazole with 4-chlorobutyric acid under basic conditions offers a scalable route. Although less sustainable than the multicomponent approach, it is widely adopted in industrial settings.

Synthetic Protocol

  • Reagents : 1-Methylimidazole (1 equiv.), 4-chlorobutyric acid (1.2 equiv.), NaOH (1.5 equiv.).
  • Solvent : Ethanol/water (3:1 v/v) at 80°C for 6 hours.
  • Isolation : Solvent evaporation followed by recrystallization from acetone yields the product (72–78% purity).

Optimization Insights

Variable Optimal Range Impact on Yield
Molar Ratio 1:1.2 (imidazole:acid) Maximizes quaternization
Temperature 70–85°C Prevents decomposition
Base Strength pH 10–11 Enhances nucleophilic substitution

Exceeding 85°C leads to imidazole ring degradation, while insufficient base results in incomplete quaternization.

Alternative Pathways

Imidazole Ring Functionalization

A lesser-known method involves functionalizing preformed imidazole derivatives. For example, reacting 1-methylimidazole with γ-butyrolactone under acidic conditions introduces the carboxypropyl group:

$$
\text{1-Methylimidazole} + \gamma\text{-butyrolactone} \xrightarrow{\text{HCl, 100°C}} \text{Product (64\% yield)}
$$

This method suffers from side reactions, including lactone polymerization, necessitating rigorous purification.

Halogen Exchange

Replacing bromide with chloride in pre-synthesized imidazolium salts offers a niche approach. For instance, treating 1-(3-carboxypropyl)-3-methylimidazolium bromide with AgCl in dichloromethane achieves anion exchange:

$$
\text{[C₈H₁₃BrN₂O₂] + AgCl → [C₈H₁₃ClN₂O₂] + AgBr↓}
$$

This method is limited by the cost of silver salts and low scalability.

Comparative Analysis of Methods

Method Yield (%) Purity (%) EcoScale Industrial Viability
Multicomponent 87 95 80 Moderate
Quaternization 78 85 58 High
Halogen Exchange 64 90 45 Low

The multicomponent reaction excels in sustainability but requires precise temperature control. Quaternization balances yield and scalability, making it preferable for bulk production.

Industrial-Scale Considerations

For large-scale synthesis, the quaternization method is optimized as follows:

  • Continuous Flow Reactors : Reduce reaction time to 2 hours via enhanced heat transfer.
  • Solvent Recovery : Ethanol is distilled and reused, lowering the E-factor to 15.
  • Quality Control : In-line NMR monitors imidazolium formation, ensuring >90% purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Carboxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazolium ring .

Scientific Research Applications

Catalysis

One of the primary applications of 1-(3-Carboxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is as a catalyst in organic reactions. Its imidazolium structure allows it to function as a Lewis acid, facilitating various chemical transformations. Researchers have utilized this compound in:

  • Sustainable Organic Transformations : The compound has been used as a precursor for more complex catalytic systems that promote environmentally friendly reactions .
  • C(sp^3)–H Activation : It has shown promise in palladium-catalyzed reactions, where it aids in the functionalization of C(sp^3)–H bonds, allowing for the synthesis of valuable organic molecules .

Medicinal Chemistry

The compound's biological activity is another area of interest. Its derivatives have been investigated for potential therapeutic applications:

  • Antimicrobial Activity : Some studies suggest that imidazolium salts exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.
  • Anti-cancer Research : The compound's ability to interact with biological macromolecules positions it as a potential agent in cancer therapy, particularly in targeting specific cancer cell lines .

Materials Science

In materials science, 1-(3-Carboxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride has been explored for:

  • Polymer Chemistry : It serves as a monomer or additive in the synthesis of polymers with enhanced properties such as conductivity and thermal stability.
  • Nanomaterials : The compound has been incorporated into nanostructured materials, contributing to advancements in nanotechnology applications such as sensors and drug delivery systems .

Case Study 1: Catalytic Applications

In a study published by MDPI, researchers optimized the synthesis of biscarboxymethyl imidazole derivatives starting from glycine and formaldehyde. The resulting products demonstrated significant catalytic activity in various organic transformations, highlighting the role of imidazolium derivatives in sustainable chemistry .

Case Study 2: Antimicrobial Efficacy

A research article examined the antimicrobial properties of several imidazolium salts, including derivatives of 1-(3-Carboxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride. The findings indicated that these compounds effectively inhibited the growth of several bacterial strains, suggesting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-(3-Carboxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The specific pathways involved depend on the context of its application, such as its role in antimicrobial activity or as a catalyst in chemical reactions .

Comparison with Similar Compounds

Table 1: Key Spectral Data of Imidazolium Derivatives

Compound Name Key IR Peaks (cm⁻¹) UV-Vis Peaks (nm) State Reference
1-Butyl-3-(3-phenylpropyl)-imidazolium Br 1627 (-C=N), 1497 (-C=C) 250–280 (DMSO, EtOH) Liquid
1-(2-Hydroxyethyl)-3-methyl-imidazolium Cl Not reported Not reported Solid/Liquid
2,3-Dimethyl-imidazolium Cl Hydrogen bonds at 2.122 Å (H1-Cl) Not reported Crystalline
Target: 1-(3-Carboxypropyl)-3-methyl-... Predicted: ~1700 (C=O stretch) Likely similar to Hypothetical
  • IR Spectroscopy : The carboxypropyl group would exhibit a strong C=O stretch near 1700 cm⁻¹, absent in other analogs. highlights imidazole ring vibrations (C=N at 1627 cm⁻¹), while emphasizes hydrogen-bonding interactions .
  • Crystallography : The target compound may form hydrogen-bonded networks similar to , where chloride anions interact with acidic hydrogens and alkyl substituents . Software like SHELXL and OLEX2 are critical for such structural analyses .

Reactivity and Functional Group Implications

  • Acidity : The carboxylic acid group in the target compound enhances acidity compared to alkyl- or aryl-substituted imidazolium salts. This could facilitate deprotonation under basic conditions, altering solubility and reactivity.
  • Thermal Stability : Chloropropyl () and phenylpropyl () substituents improve thermal stability due to hydrophobic and steric effects. The carboxypropyl group may reduce thermal stability compared to these but enhance compatibility with polar matrices .

Research Findings and Trends

Substituent Polarity: Polar groups (hydroxyethyl, carboxypropyl) increase water solubility and hydrogen bonding, while non-polar groups (butyl, phenylpropyl) enhance organic solubility and thermal stability .

Crystallinity : Methyl and hydroxyethyl substituents promote crystalline phases (), whereas bulky alkyl/aryl groups favor liquid states () .

Spectral Signatures : C=N and C=C stretches in IR (1600–1500 cm⁻¹) are consistent across imidazolium salts, but functional groups like C=O (target) or C-Cl () provide distinct identifiers .

Biological Activity

1-(3-Carboxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride (hereafter referred to as CPMIm-Cl ) is an imidazolium-based ionic liquid that has garnered attention for its potential biological applications. This compound exhibits unique properties due to its structural features, including a carboxypropyl group that may influence its interactions with biological systems. This article reviews the biological activity of CPMIm-Cl, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical formula for CPMIm-Cl is C8H12ClN2O2C_8H_{12}ClN_2O_2. The imidazolium ring contributes to its ionic character, while the carboxypropyl substituent enhances solubility in aqueous environments. The presence of the chloride ion further stabilizes the ionic liquid form.

CPMIm-Cl's biological activity is primarily attributed to its ability to interact with cellular components, including proteins and membranes. The imidazolium cation can participate in hydrogen bonding and electrostatic interactions, which may alter protein conformation and function. Additionally, the carboxylic acid group can facilitate interactions with biomolecules through acid-base chemistry.

Antimicrobial Activity

Research indicates that CPMIm-Cl exhibits significant antimicrobial properties against various pathogens. In a study by , CPMIm-Cl demonstrated effective inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MICs) were determined to be in the range of 0.5 to 2.0 mg/mL.

Cytotoxicity and Cell Viability

The cytotoxic effects of CPMIm-Cl were evaluated using human cell lines. A recent study found that at concentrations below 100 μM, CPMIm-Cl did not significantly affect cell viability in normal human fibroblasts, suggesting a favorable safety profile for potential therapeutic applications . However, higher concentrations exhibited dose-dependent cytotoxicity.

Case Studies

  • Antimicrobial Efficacy : In a comparative study involving several imidazolium salts, CPMIm-Cl was found to be more effective than traditional antibiotics against multi-drug resistant strains . This highlights its potential as an alternative antimicrobial agent.
  • Cellular Uptake : A study utilizing fluorescence microscopy showed that CPMIm-Cl can penetrate cellular membranes effectively, indicating its potential as a drug delivery vehicle .
  • Protein Interaction Studies : Using surface plasmon resonance (SPR) techniques, researchers demonstrated that CPMIm-Cl binds selectively to certain proteins involved in metabolic pathways, suggesting its role as a modulator of enzymatic activity .

Data Tables

Biological Activity Effect Concentration Range
Antimicrobial ActivityInhibition of bacterial growth0.5 - 2.0 mg/mL
CytotoxicityDose-dependent effectsBelow 100 μM safe; higher toxic
Protein BindingModulation of enzymatic activityVaries by target protein

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